molecular formula C24H24N2O3 B2359776 3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105215-76-6

3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

カタログ番号: B2359776
CAS番号: 1105215-76-6
分子量: 388.467
InChIキー: ORMVGDXWHFURNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex heterocyclic molecule featuring two fused ring systems:

  • A cyclopenta[g]chromen moiety, which is a bicyclic structure combining a cyclopentane ring fused with a chromene (benzopyran) system.

特性

IUPAC Name

11-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-23-6-2-5-21-19-7-15(12-26(21)23)11-25(14-19)13-18-10-24(28)29-22-9-17-4-1-3-16(17)8-20(18)22/h2,5-6,8-10,15,19H,1,3-4,7,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMVGDXWHFURNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CC5CC(C4)C6=CC=CC(=O)N6C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one , also known by its CAS number 919718-96-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of the compound is C25H27N3O4C_{25}H_{27}N_{3}O_{4} with a molecular weight of approximately 411.4 g/mol . Its structure incorporates a fused bicyclic system that is characteristic of many biologically active compounds.

1. Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing fused heterocyclic systems have shown promise as topoisomerase inhibitors , which are critical in cancer therapy due to their role in DNA replication and repair . The target mechanism involves inducing apoptosis in cancer cells through various pathways including the activation of p53 and downregulation of cyclin D1 levels .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is suggested that similar compounds can inhibit the NF-kB pathway, which is pivotal in mediating inflammatory responses. For example, certain derivatives have demonstrated the ability to block IκB degradation and prevent p65 nuclear translocation . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

Fused cyclic compounds are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

StudyFocusFindings
Pendergrass et al. (2020)Anticancer AssaysDemonstrated significant inhibition of CPG2 secretion at high concentrations (50 μM), indicating potential for use in cancer therapies .
Garima Saxena et al. (2019)Toxicity and MutagenicityEvaluated several derivatives showing non-mutagenicity and low-risk profiles compared to standard carcinogenic compounds .
PMC9054245 (2020)Antimicrobial ActivityReported on the effectiveness of similar fused tetracyclic systems against pathogenic bacteria .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to it have been shown to inhibit enzymes involved in critical cellular processes.
  • Modulation of Gene Expression : The ability to influence gene expression related to apoptosis and inflammation pathways.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to reduced proliferation.

科学的研究の応用

The compound “3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” presents a unique structure with potential applications across various scientific fields. This article examines its synthesis, biological activities, and potential applications in medicinal chemistry and pharmacology.

Structure

The compound consists of a complex arrangement of fused rings, including a cyclopenta[g]chromene moiety and a pyrido[1,2-a][1,5]diazocin core. Its molecular formula is C29H30N2O3C_{29}H_{30}N_2O_3, and it has a molecular weight of approximately 482.56 g/mol. The compound's intricate structure suggests significant potential for interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of chromene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The potential of the target compound as an anticancer agent warrants further investigation.

Anti-inflammatory Properties

Compounds containing the chromene structure are often associated with anti-inflammatory activities. In silico studies suggest that such compounds can act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This presents an opportunity to explore the target compound's efficacy in treating inflammatory conditions.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research on related compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigating chromene derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Further exploration of the target compound could reveal similar or enhanced activity against various cancer types.

Case Study 2: Anti-inflammatory Mechanism

In a molecular docking study, a related chromene derivative was found to effectively bind to 5-lipoxygenase, suggesting its potential as an anti-inflammatory agent. The target compound’s structural features may enhance its binding affinity and specificity towards inflammatory mediators.

類似化合物との比較

Table 1: Structural and Physical Comparison

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound C₂₉H₂₇N₃O₅ (estimated) ~509.5 Cyclopenta[g]chromen, methyl, ketone N/A Fused heterocyclic systems
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₆N₄O₈ 550.55 4-Nitrophenyl, phenethyl, cyano 243–245 High thermal stability, nitro group
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₆BrN₃O₆ 550.0978 4-Bromophenyl, benzyl 223–225 Bromine substituent for electronic effects
(1R,5S)-3-(2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-methanopyrido[1,5]diazocin-8(2H)-one C₂₉H₂₇N₃O₅ 509.55 Methoxyphenyl, chromen ether linkage N/A Ether linkage, stereochemistry specified

Key Observations:

Substituent Diversity: The target compound’s cyclopenta[g]chromen group distinguishes it from analogs with simpler aryl substituents (e.g., nitrophenyl, bromophenyl) . Chromen derivatives are associated with antioxidant and anticancer activities, as seen in ferroptosis-inducing compounds . The methanopyrido[diazocin] core is structurally analogous to the tetrahydroimidazo[1,2-a]pyridine systems in –7, which are often synthesized via one-pot reactions for efficiency .

Thermal Stability :

  • Analogs with nitro or bromo substituents exhibit high melting points (>200°C), suggesting robust crystalline packing, a trait likely shared by the target compound .

Table 2: Analytical Techniques Applied to Analogous Compounds

Compound Techniques Used Key Findings
–7 ¹H/¹³C NMR, IR, HRMS Confirmed substituent positions and purity
Stereochemical specification Highlighted chiral centers

Limitations :

  • No direct data on the target compound’s solubility, toxicity, or mechanism of action.
  • Further synthesis and crystallographic studies (using tools like SHELX ) are needed to confirm its structure-activity relationships.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。